molecular formula C13H17FN2O2 B8660047 Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate CAS No. 577691-64-6

Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate

Cat. No.: B8660047
CAS No.: 577691-64-6
M. Wt: 252.28 g/mol
InChI Key: DWPWWTIOOLQURY-NEPJUHHUSA-N
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Description

Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C13H16FN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group, followed by fluorination and subsequent deprotection. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • cis-4-Benzyloxycarbonylamino-3-chloropiperidine
  • cis-4-Benzyloxycarbonylamino-3-bromopiperidine
  • cis-4-Benzyloxycarbonylamino-3-iodopiperidine

Comparison: Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated counterparts. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in various research applications.

Properties

CAS No.

577691-64-6

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

benzyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate

InChI

InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t11-,12+/m1/s1

InChI Key

DWPWWTIOOLQURY-NEPJUHHUSA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)F

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

cis-(+)-4-Benzylamino-1-tert-butoxycarbonyl-3-fluoropiperidine [Enantiomer 1] (15.0 g, 0.049 mole) in ethanol (300 ml) was hydrogenated over 20% palladium hydroxide on carbon (4 g) at 30 psi for 5 h, then filtered through celite and evaporated. The crude amine was dissolved in ethyl acetate (100 mL), saturated sodium hydrogen carbonate solution (100 mL) was added followed by benzyl chloroformate (7.6 mL, 0.53 mole) and the mixture stirred vigorously for 4 h. The organic phase was separated dried and evaporated. The product was dissolved in DCM (75 mL) and stirred with TFA (20 mL) for 4 h then evaporated. The residue was basified with sodium carbonate solution, extracted with 10% methanol in DCM and the extracts dried and evaporated to give a white solid (12.1 g, 98%), [α]D+61.10 (MeOH).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

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